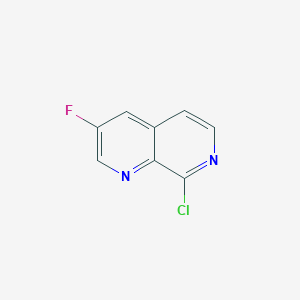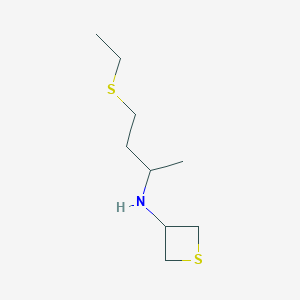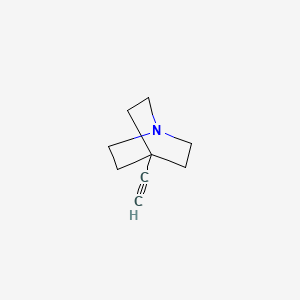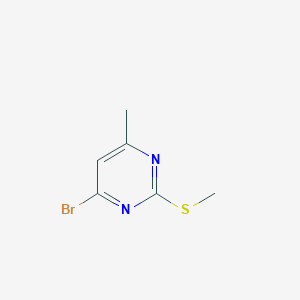![molecular formula C21H31NO7 B15231646 (E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one](/img/structure/B15231646.png)
(E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[84001,304,8]tetradecan-6-one is a complex organic compound with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one involves multiple steps, including the formation of the tetracyclic core and the introduction of the dimethylamino group. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential interactions with biomolecules can be studied to understand its effects on biological systems. This could include its role as a ligand in binding studies or its impact on enzyme activity.
Medicine
In medicine, the compound may have potential as a therapeutic agent. Its unique structure could allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial applications.
Mecanismo De Acción
The mechanism by which (E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetracyclic molecules with dimethylamino groups or related structures. Examples might include:
- (E)-but-2-enedioic acid derivatives with different substituents.
- Tetracyclic compounds with similar stereochemistry but different functional groups.
Uniqueness
The uniqueness of (E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[84001,304,8]tetradecan-6-one lies in its specific combination of chiral centers and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H31NO7 |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one |
InChI |
InChI=1S/C17H27NO3.C4H4O4/c1-10-6-5-7-16(2)8-12-13(14-17(10,16)21-14)11(9-18(3)4)15(19)20-12;5-3(6)1-2-4(7)8/h10-14H,5-9H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-,11-,12+,13+,14-,16+,17-;/m0./s1 |
Clave InChI |
QJKYITXDHADTEP-IUIZIBBGSA-N |
SMILES isomérico |
C[C@H]1CCC[C@]2([C@@]13[C@@H](O3)[C@H]4[C@@H](C2)OC(=O)[C@H]4CN(C)C)C.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC1CCCC2(C13C(O3)C4C(C2)OC(=O)C4CN(C)C)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B15231571.png)







![2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B15231625.png)




